
Suc-val-pro-phe-sbzl
Descripción general
Descripción
Suc-Val-Pro-Phe-SBzl (succinyl-valine-proline-phenylalanine thiobenzyl ester) is an inhibitor of CatG enzymes . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of Suc-Val-Pro-Phe-SBzl is 567.70 . Its molecular formula is C30H37N3O6S . The molecule contains a total of 79 bonds, including 42 non-H bonds, 17 multiple bonds, 14 rotatable bonds, 5 double bonds, and 12 aromatic bonds .Physical And Chemical Properties Analysis
Suc-Val-Pro-Phe-SBzl has a molecular weight of 567.70 and a molecular formula of C30H37N3O6S . It contains a total of 79 bonds, including 42 non-H bonds, 17 multiple bonds, 14 rotatable bonds, 5 double bonds, and 12 aromatic bonds .Aplicaciones Científicas De Investigación
Enzyme Kinetics and Inhibition Studies
Suc-VPF-SBzl is a valuable substrate in enzymology, particularly for studying the kinetics and inhibition of proteases like chymotrypsin, cathepsin G, and mast cell proteases . Its high sensitivity compared to traditional p-nitroanilide substrates allows for more precise measurements of enzyme activity, with kcat/Km values ranging from 0.5 to 8.3 · 10⁶ M⁻¹s⁻¹ . This makes it an excellent choice for detailed mechanistic studies and the development of enzyme inhibitors.
Pharmacological Research
In pharmacology, Suc-VPF-SBzl serves as an inhibitor of CatG enzymes, with IC50 values between 111-225 mM . This property is exploited to explore the therapeutic potential of CatG inhibitors in treating diseases where these enzymes play a critical role, such as inflammatory conditions and certain types of cancer.
Biochemical Assays
Suc-VPF-SBzl is used in biochemical assays to measure the activity of various proteases. It is particularly noted for its use in continuous assays of matrix metalloproteinases, which are important in tissue remodeling and cancer metastasis . The compound’s sensitivity enhances the detection of subtle changes in protease activity, which is crucial for understanding the enzymes’ roles in physiological and pathological processes.
Molecular Biology Applications
In molecular biology, the inhibition profile of Suc-VPF-SBzl against CatG enzymes aids in dissecting the roles of these enzymes in cellular processes . By inhibiting CatG activity, researchers can study the downstream effects on signaling pathways, gene expression, and cellular functions, providing insights into the molecular mechanisms of disease.
Clinical Research
Suc-VPF-SBzl’s role in clinical research is tied to its biochemical applications. Its use in assays helps identify potential biomarkers for diseases where proteases are implicated. This can lead to the development of diagnostic tools and targeted therapies, particularly in oncology and immunology .
Biotechnological Applications
In biotechnology, Suc-VPF-SBzl is utilized in the development of sensitive assays for industrial enzymes. Its high reactivity allows for the optimization of conditions in processes such as peptide synthesis and the production of pharmaceuticals . Additionally, it can be used to screen for novel proteases with industrial applications.
Mecanismo De Acción
Target of Action
Suc-Val-Pro-Phe-SBzl primarily targets the CatG enzyme . CatG, or Cathepsin G, is a protease enzyme that plays a crucial role in immune response and inflammation.
Mode of Action
Suc-Val-Pro-Phe-SBzl acts as an inhibitor of the CatG enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes it is involved in.
Propiedades
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6S/c1-20(2)27(32-25(34)15-16-26(35)36)29(38)33-17-9-14-24(33)28(37)31-23(18-21-10-5-3-6-11-21)30(39)40-19-22-12-7-4-8-13-22/h3-8,10-13,20,23-24,27H,9,14-19H2,1-2H3,(H,31,37)(H,32,34)(H,35,36)/t23-,24-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZGVIFRVJQGE-DPZBCOQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Suc-Val-Pro-Phe-SBzl is a highly reactive thiobenzyl ester substrate for chymotrypsin-like enzymes. The research found that it was significantly more reactive with these enzymes than the corresponding 4-nitroanilide substrate (Suc-Val-Pro-Phe-NA). Specifically, Suc-Val-Pro-Phe-SBzl was found to be 6-171-fold more reactive than Suc-Val-Pro-Phe-NA when tested with rat mast cell protease I and II, human and dog skin chymases. [] This enhanced reactivity makes it a valuable tool for studying the kinetics and inhibition of these enzymes. By using a highly reactive substrate, researchers can obtain more sensitive and accurate measurements of enzyme activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



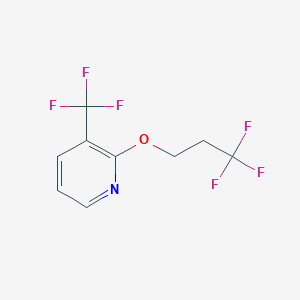
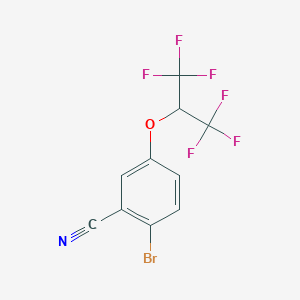
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)
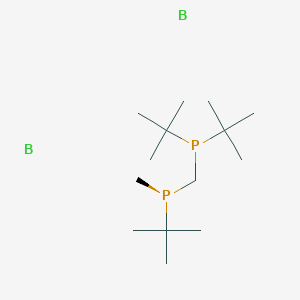

![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)
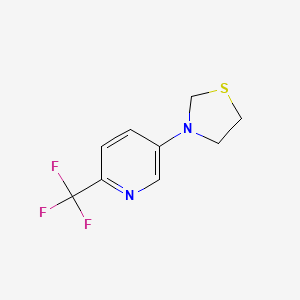

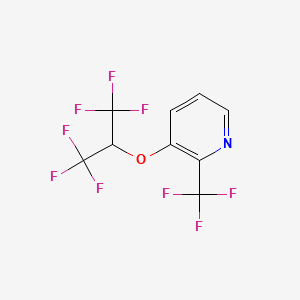
![[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B1445873.png)

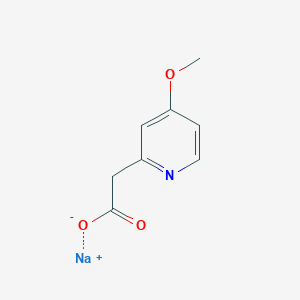
![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)
